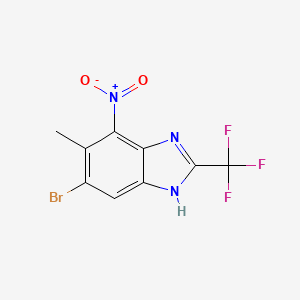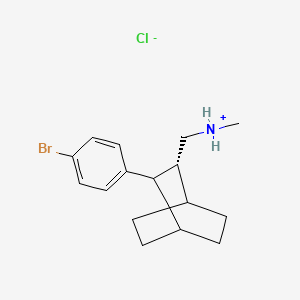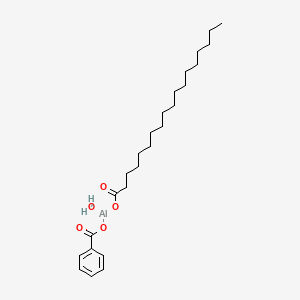![molecular formula C12H24BrCuN4-3 B13782285 copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide](/img/structure/B13782285.png)
copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide is a coordination complex that features copper as the central metal ion coordinated to two azanidylcyclohexyl ligands and bromide as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide typically involves the reaction of copper(II) bromide with (1R,2R)-1,2-cyclohexanediamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pH conditions. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide can undergo various chemical reactions, including:
Oxidation: The copper center can be oxidized to higher oxidation states.
Reduction: The copper center can be reduced to lower oxidation states.
Substitution: Ligands coordinated to the copper center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions can result in the formation of new coordination complexes with different ligands.
Applications De Recherche Scientifique
Copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, such as the synthesis of β-enaminone derivatives.
Biology: Investigated for its potential antimicrobial properties due to the presence of copper ions.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a component in chemical sensors.
Mécanisme D'action
The mechanism of action of copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide involves the interaction of the copper center with various molecular targets. The copper ions can generate reactive oxygen species, which can lead to oxidative damage in biological systems . Additionally, the compound can interact with enzymes and proteins, altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Copper(II) chloride;[(1R,2R)-2-azanidylcyclohexyl]azanide
- Copper(II) sulfate;[(1R,2R)-2-azanidylcyclohexyl]azanide
- Copper(II) acetate;[(1R,2R)-2-azanidylcyclohexyl]azanide
Uniqueness
Copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide is unique due to its specific coordination environment and the presence of bromide as the counterion. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Propriétés
Formule moléculaire |
C12H24BrCuN4-3 |
|---|---|
Poids moléculaire |
367.80 g/mol |
Nom IUPAC |
copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide |
InChI |
InChI=1S/2C6H12N2.BrH.Cu/c2*7-5-3-1-2-4-6(5)8;;/h2*5-8H,1-4H2;1H;/q2*-2;;+2/p-1/t2*5-,6-;;/m11../s1 |
Clé InChI |
MSGPUOVCPAASAB-SUJWASLOSA-M |
SMILES isomérique |
C1CC[C@H]([C@@H](C1)[NH-])[NH-].C1CC[C@H]([C@@H](C1)[NH-])[NH-].[Cu+2].[Br-] |
SMILES canonique |
C1CCC(C(C1)[NH-])[NH-].C1CCC(C(C1)[NH-])[NH-].[Cu+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



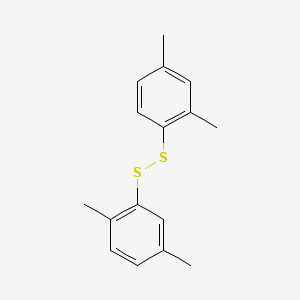
![3-Methyl-5,6,7,8-tetrahydro-4h-thieno[2,3-d]azepine](/img/structure/B13782226.png)
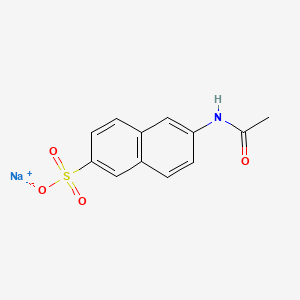

![4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile](/img/structure/B13782242.png)

![N-{4-[Bis(2-chloroethyl)amino]phenyl}-2-chloroacetamide](/img/structure/B13782251.png)
![2H-1-Benzopyran-2-one, 7-[(2-amino-1-naphthalenyl)azo]-3-phenyl-](/img/structure/B13782254.png)
